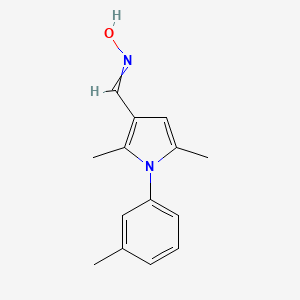

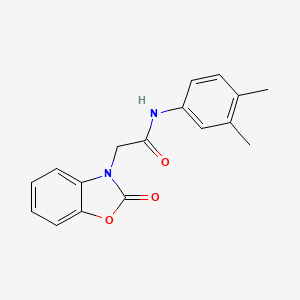

2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime

Overview

Description

2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO is a potent spin trap that can be used to detect and identify free radicals in biological systems. This molecule has attracted significant attention due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in vitro and in vivo.

Mechanism of Action

2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime acts as a spin trap by reacting with free radicals to form a stable nitroxide radical. The nitroxide radical can be detected and identified by electron paramagnetic resonance (EPR) spectroscopy. 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime has been shown to scavenge superoxide anion, hydroxyl radical, and peroxynitrite in vitro and in vivo.

Biochemical and physiological effects:

2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime can protect against oxidative stress-induced cell damage and apoptosis. 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime has also been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime is a relatively stable molecule that can be easily synthesized and stored. 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime is also a potent spin trap that can be used to detect and identify free radicals in biological systems. However, 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime has some limitations for lab experiments. 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime can react with other molecules in biological systems, which can complicate the interpretation of EPR spectra. 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime can also have non-specific effects on cellular signaling pathways, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime. First, more studies are needed to investigate the role of free radicals in various diseases, and the potential therapeutic effects of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime. Second, new methods are needed to improve the specificity and sensitivity of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime for detecting and identifying free radicals in biological systems. Third, more studies are needed to investigate the potential side effects of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime on cellular signaling pathways and other biological processes. Finally, new derivatives of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime can be synthesized and tested for their potential therapeutic effects and specificity for free radicals.

Synthesis Methods

2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime can be synthesized by reacting 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime as a yellow solid with a melting point of 64-66°C.

Scientific Research Applications

2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime has been widely used in scientific research as a spin trap to detect and identify free radicals in biological systems. 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime can be used to study the generation and metabolism of ROS and RNS in various diseases, including cancer, cardiovascular disease, neurodegenerative diseases, and inflammatory diseases. 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime has also been used to investigate the role of free radicals in aging and oxidative stress.

properties

IUPAC Name |

N-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10-5-4-6-14(7-10)16-11(2)8-13(9-15-17)12(16)3/h4-9,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPSQTGOFKLHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976071 | |

| Record name | N-{[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydroxylamine | |

CAS RN |

6064-68-2 | |

| Record name | N-{[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)

![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)

![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)

![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)

![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)